![molecular formula C14H13ClO4 B2420558 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid CAS No. 861438-59-7](/img/structure/B2420558.png)
5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid
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Description
“5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid” is a chemical compound used in scientific research . Its applications range from drug discovery to material synthesis. The IUPAC name for this compound is 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furoic acid .
Molecular Structure Analysis
The molecular structure of “5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid” can be represented by the InChI code:1S/C14H13ClO4/c1-8-5-11(6-9(2)13(8)15)18-7-10-3-4-12(19-10)14(16)17/h3-6H,7H2,1-2H3,(H,16,17)
. This compound has a molecular weight of 280.71 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Thermodynamic Properties in Organic Solvents
The thermodynamic properties of chlorine derivatives of furan carboxylic acids, closely related to 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid, have been studied in various organic solvents. Research by Sobechko et al. (2019) investigated the solubility, enthalpies of fusion, and enthalpies and entropies of mixing of similar compounds in acetonitrile, dimethyl ketone, isopropanol, and ethyl acetate. This study provides insight into the chemical behavior of furan-2-carboxylic acid derivatives in different solvents, which is crucial for their application in chemical synthesis and pharmaceutical research (Sobechko et al., 2019).
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds containing furan-2-carboxylic acid, which includes 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid, have been explored in several studies. Lisovenko et al. (2016) described a three-component synthesis involving similar furan derivatives, which can be relevant in creating new chemical compounds for various industrial applications, including pharmaceuticals and polymers (Lisovenko et al., 2016).
Applications in Polymer and Material Science
The potential of furan carboxylic acids, including 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid, in the production of biobased polymers and materials has been investigated. A study by Cruz-Izquierdo et al. (2015) focused on the synthesis of furan oligoesters, which are promising for the development of eco-friendly polymers and materials due to their biodegradability and sustainability (Cruz-Izquierdo et al., 2015).
Biomedical Applications
While ensuring the exclusion of drug usage and side effects, the potential biomedical applications of furan-2-carboxylic acid derivatives are significant. Zhou et al. (2016) isolated a new furan-2-carboxylic acid derivative from Cassia alata, demonstrating its cytotoxicity against various cell lines. This suggests that similar compounds, like 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid, could have applications in cancer research and therapy (Zhou et al., 2016).
properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-8-5-11(6-9(2)13(8)15)18-7-10-3-4-12(19-10)14(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAGAGHZBLSWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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